molecular formula C10H9IO3 B14812413 2-Cyclopropoxy-6-iodobenzoic acid

2-Cyclopropoxy-6-iodobenzoic acid

Cat. No.: B14812413
M. Wt: 304.08 g/mol
InChI Key: FOHMBIDVTAFSNR-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-6-iodobenzoic acid is a benzoic acid derivative featuring a cyclopropoxy substituent at the 2-position and an iodine atom at the 6-position of the aromatic ring. The cyclopropoxy group introduces steric strain due to its three-membered ring structure, which may enhance reactivity in ring-opening or substitution reactions .

Properties

Molecular Formula

C10H9IO3

Molecular Weight

304.08 g/mol

IUPAC Name

2-cyclopropyloxy-6-iodobenzoic acid

InChI

InChI=1S/C10H9IO3/c11-7-2-1-3-8(9(7)10(12)13)14-6-4-5-6/h1-3,6H,4-5H2,(H,12,13)

InChI Key

FOHMBIDVTAFSNR-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=CC=C2)I)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-6-iodobenzoic acid typically involves the iodination of a benzoic acid derivative followed by the introduction of a cyclopropoxy group. One common method involves the use of 2-iodobenzoic acid as a starting material. The cyclopropoxy group can be introduced through a nucleophilic substitution reaction using cyclopropanol in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-6-iodobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the iodine atom to a less oxidized state.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include 2-Iodoxybenzoic acid (IBX) and Dess-Martin periodinane.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions often require bases like potassium carbonate or sodium hydride.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of deiodinated products.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

2-Cyclopropoxy-6-iodobenzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-6-iodobenzoic acid involves its interaction with molecular targets through its functional groups. The cyclopropoxy group can participate in various chemical reactions, while the iodine atom can act as a leaving group in substitution reactions. These interactions can modulate biological pathways and chemical processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Electronic Properties

A comparative analysis of substituent effects is presented below:

Compound Core Structure Substituents Key Properties
2-Cyclopropoxy-6-iodobenzoic acid Benzoic acid 2-cyclopropoxy, 6-iodo High steric strain (cyclopropane); iodine enhances electrophilicity .
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine carboxylic acid 2-chloro, 6-methyl Heterocyclic pyrimidine core; chloro and methyl groups modulate solubility .
2-(2,4-Dichlorophenoxy)propionic acid Propionic acid 2,4-dichlorophenoxy Phenoxy group increases lipophilicity; dichloro substitution enhances bioactivity .

Key Observations :

  • Electronic Effects : The iodine atom’s polarizability and size may stabilize transition states in aromatic substitution reactions, contrasting with the electron-withdrawing effects of chlorine in pyrimidine derivatives .
  • Solubility : Bulky substituents (e.g., cyclopropoxy, iodine) likely reduce aqueous solubility compared to smaller groups (e.g., methyl, chloro).
Substitution Reactions
  • 2-Chloro-6-methylpyrimidine-4-carboxylic acid : Chloro substituents in pyrimidines are reactive in NAS, often replaced by amines or alkoxides in drug synthesis .
  • 2-(2,4-Dichlorophenoxy)propionic acid: Phenoxy chlorines are less reactive in NAS due to resonance stabilization but may participate in radical-mediated reactions .
Acid-Base Behavior

The carboxylic acid group in all compounds contributes to acidity. However, substituent electronic effects modulate pKa:

  • Electron-withdrawing groups (e.g., iodine, chlorine) lower pKa by stabilizing the deprotonated form.
  • Steric hindrance from cyclopropoxy may slightly reduce acidity compared to less bulky analogs.

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